molecular formula C18H25N3O4S B2544457 N-(3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)phenyl)acetamide CAS No. 1903717-46-3

N-(3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)phenyl)acetamide

Cat. No. B2544457
CAS RN: 1903717-46-3
M. Wt: 379.48
InChI Key: BGRIFGDRKPYRHA-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a thiopyran ring, which is a sulfur-containing heterocycle that is found in various natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure would include a piperazine ring attached to a thiopyran ring via a carbonyl group. The thiopyran ring would be substituted with an acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the piperazine ring might improve solubility and bioavailability .

Scientific Research Applications

Heterocyclic Synthesis Using Thiopyran-3-one 1,1-Dioxides

Thiopyran-3-one 1,1-dioxides have been utilized in the synthesis of N,O,S-heterocycles. These compounds serve as versatile reagents, enabling the preparation of various sulfur-containing heterocycles with both synthetic and biological significance . Researchers have explored their conversion into a broad range of heterocyclic motifs. Depending on the substitution pattern of the core thiopyran ring, these compounds exhibit diverse biological activities, including anti-inflammatory, antiviral, and ATP-sensitive potassium channel (KATP) opening properties. Notably, some compounds in this class, such as dorzolamide (an antiglaucoma agent), meticrane (a diuretic), and amenamevir (an antiviral), have even become marketed drugs.

Piperazine Derivatives in Scientific Research

Piperazine derivatives, including those containing the piperazine moiety found in our compound, have a wide range of therapeutic uses. These derivatives are present in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others.

Triazole Synthesis

The compound’s structure suggests the possibility of synthesizing 1,2,3-triazoles. While the yields from reflux reactions have been moderate, further exploration of this avenue could yield interesting results .

1,3,4-Thiadiazole Derivatives

Considering the presence of a thiopyran ring, it’s worth investigating the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives. These compounds have diverse pharmacological activities and are relevant in drug discovery .

Bromination Reactions

Bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on reaction conditions and starting heterocycle structures. Such derivatives may find applications in various fields .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine rings are often used in drugs that act on the central nervous system, while thiopyran rings are found in various natural products and pharmaceuticals .

properties

IUPAC Name

N-[3-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-14(22)19-16-4-2-3-15(13-16)18(23)21-9-7-20(8-10-21)17-5-11-26(24,25)12-6-17/h2-4,13,17H,5-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRIFGDRKPYRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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